molecular formula C18H14FN5O2S B10809127 ethyl 5-amino-1-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]pyrazole-4-carboxylate

ethyl 5-amino-1-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]pyrazole-4-carboxylate

Cat. No.: B10809127
M. Wt: 383.4 g/mol
InChI Key: FISJOMQHWPLNLW-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]pyrazole-4-carboxylate is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core fused with a pyrazole ring. The structure includes a 4-fluorophenyl substituent at the 5-position of the thienopyrimidine moiety and an ethyl carboxylate group at the 4-position of the pyrazole ring.

Properties

Molecular Formula

C18H14FN5O2S

Molecular Weight

383.4 g/mol

IUPAC Name

ethyl 5-amino-1-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]pyrazole-4-carboxylate

InChI

InChI=1S/C18H14FN5O2S/c1-2-26-18(25)12-7-23-24(15(12)20)16-14-13(8-27-17(14)22-9-21-16)10-3-5-11(19)6-4-10/h3-9H,2,20H2,1H3

InChI Key

FISJOMQHWPLNLW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)F)N

Origin of Product

United States

Biological Activity

Ethyl 5-amino-1-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and the structure-activity relationships (SARs) that contribute to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step processes that include the formation of the thieno[2,3-d]pyrimidine core followed by the introduction of the pyrazole moiety. The general synthetic route can be summarized as follows:

  • Formation of Thieno[2,3-d]pyrimidine : The thieno[2,3-d]pyrimidine framework can be synthesized through cyclization reactions involving appropriate precursors such as 2-amino thiophene derivatives and carbonyl compounds.
  • Pyrazole Formation : The pyrazole ring is introduced via hydrazine or hydrazone intermediates reacting with suitable carbonyl compounds.
  • Carboxylation : The final step involves the introduction of the carboxylic acid functionality at the 4-position of the pyrazole.

Anticancer Activity

This compound has demonstrated promising anticancer properties across various studies. It has been evaluated against different cancer cell lines including HeLa (cervical cancer), HepG2 (liver cancer), and others. The compound exhibited significant inhibition of cell proliferation with IC50 values in the low micromolar range (0.08–12.07 mM), indicating its potential as a lead compound for further development in cancer therapy .

The mechanism underlying its anticancer activity appears to involve:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase .
  • Targeting Enzymatic Pathways : Some derivatives have been noted for their ability to inhibit key enzymes involved in tumor growth, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are crucial for DNA synthesis and repair .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has also exhibited anti-inflammatory properties. Studies have reported that it can significantly suppress cyclooxygenase-2 (COX-2) activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib . This dual action enhances its therapeutic potential in treating conditions where inflammation is a contributing factor.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureEffect on Activity
Thieno[2,3-d]pyrimidine Core Essential for anticancer and anti-inflammatory activity
Fluorophenyl Substitution Enhances binding affinity and potency
Pyrazole Ring Contributes to overall biological activity
Carboxylic Acid Group Increases solubility and bioavailability

Case Studies

Several case studies have highlighted the efficacy of ethyl 5-amino derivatives in preclinical models:

  • HeLa Cell Line Study : A study demonstrated that derivatives with modifications at the pyrazole position significantly inhibited cell growth, suggesting that specific substitutions could enhance anticancer properties .
  • In Vivo Models : Animal studies have shown that compounds based on this scaffold exhibit reduced tumor growth rates when administered in vivo, indicating potential for clinical application .

Scientific Research Applications

Antitumor Activity

Research indicates that compounds containing the thieno[2,3-d]pyrimidine scaffold, such as ethyl 5-amino-1-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]pyrazole-4-carboxylate, exhibit promising antitumor properties. These compounds are designed to inhibit key enzymes involved in tumor growth, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). For instance, studies have shown that related compounds with similar structures can inhibit the growth of various human tumor cell lines with IC50 values in the low micromolar range .

Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine core present in this compound is a well-known scaffold for kinase inhibitors. Kinases are crucial in regulating various cellular processes, and their inhibition has become a target for cancer therapies and treatments for inflammatory diseases. The presence of a fluorine atom enhances lipophilicity and may improve interactions with biological targets, making it a candidate for further pharmacological studies aimed at kinase modulation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Variations in substituents on the phenyl ring significantly affect biological activity. For example, electron-withdrawing groups have been shown to enhance inhibitory potency against TS and DHFR compared to electron-donating groups .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key intermediates are synthesized through palladium-catalyzed coupling reactions, followed by functional group transformations to yield the final product. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Antitumor Studies

In a study focused on thieno[2,3-d]pyrimidine derivatives, several compounds were evaluated for their ability to inhibit TS and DHFR activities. One compound demonstrated an IC50 value of 0.11 µM against human TS, indicating strong potential as an antitumor agent .

Kinase Inhibition Research

Recent investigations into pyrazolo[3,4-d]pyrimidine derivatives have revealed their capability to inhibit various kinases involved in cancer progression. Initial screening showed that certain derivatives could effectively reduce kinase activity in vitro, suggesting a pathway for further drug development targeting specific cancers.

Chemical Reactions Analysis

Ester Hydrolysis to Carboxylic Acid

The ethyl ester group undergoes saponification under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility and introducing carboxylate functionality for further derivatization.

Reaction Conditions (from analogous compounds ):

  • Reagents : LiOH (1–2 eq) in ethanol/water (1:1–2 ratio)

  • Temperature : Reflux (70–80°C)

  • Time : 2.5–17 hours

  • Yield : 72–95%

Starting MaterialProductConditionsYieldSource
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acidLiOH, reflux, 2.5h95%

The carboxylic acid product is isolated via acidification (HCl) and filtration. NMR data (DMSO-d6) for the analogous product shows a broad singlet at δ 12.09 ppm (COOH) and aromatic protons at δ 7.34–7.67 ppm .

Amino Group Reactivity

The 5-amino group participates in condensation and coupling reactions:

Schiff Base Formation

Reacts with aldehydes/ketones under mild acidic or neutral conditions to form imines. For example:

  • Reagents : Aromatic aldehydes (e.g., benzaldehyde) in ethanol

  • Catalyst : Acetic acid (5–10 mol%)

  • Yield : 60–85% (estimated from pyrazole analogs )

Amide Coupling

The amino group reacts with activated carboxylic acids (e.g., using EDCI/HOBT ):

  • Reagents : EDCI (1.2 eq), HOBT (1.2 eq), DMF solvent

  • Temperature : 0°C → RT, 12–24 hours

  • Yield : 70–90% (based on pyrimidine derivatives )

Electrophilic Substitution on Thienopyrimidine Ring

The electron-deficient thieno[2,3-d]pyrimidine core undergoes regioselective electrophilic substitution. For example:

Vilsmeier–Haack Formylation

  • Reagents : DMF/POCl3 (Vilsmeier–Haack reagent)

  • Conditions : 0°C → 55°C, 6–8 hours

  • Yield : 85–90% (based on pyrazole-thienopyrimidine hybrids )

This reaction introduces a formyl group at the activated position of the thienopyrimidine ring, enabling further functionalization (e.g., hydrazone formation).

Nucleophilic Aromatic Substitution

The 4-fluorophenyl group may participate in nucleophilic displacement under harsh conditions:

  • Reagents : Strong nucleophiles (e.g., amines, alkoxides)

  • Conditions : DMF, 100–120°C, 12–24 hours

  • Yield : Variable (30–60% for fluorophenyl analogs)

Cyclization Reactions

The amino and ester groups facilitate intramolecular cyclization:

Pyrimidine Ring Expansion

Under acidic conditions (e.g., H2SO4, PPA), the thienopyrimidine system may undergo ring expansion, though specific data for this compound is limited .

Cross-Coupling Reactions

The thienopyrimidine system supports palladium-catalyzed couplings:

Suzuki–Miyaura Reaction

  • Reagents : Arylboronic acid, Pd(PPh3)4, Na2CO3

  • Solvent : DME/H2O

  • Yield : 50–75% (estimated from thienopyrimidine derivatives )

Key Structural Influences on Reactivity

  • Amino Group : Enhances nucleophilicity for condensations.

  • Ethyl Ester : Provides a leaving group for hydrolysis or transesterification.

  • 4-Fluorophenyl : Electron-withdrawing effect directs electrophilic substitution on the thienopyrimidine ring.

  • Thienopyrimidine Core : Stabilizes charges during electrophilic/nucleophilic attacks .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and related derivatives:

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Melting Point (°C) Key Features/Applications
Target Compound Thieno[2,3-d]pyrimidine + pyrazole 5-(4-Fluorophenyl), pyrazole-4-carboxylate (ethyl), 5-amino ~395 (estimated) Not reported Potential kinase inhibitor or anticancer agent
Ethyl 5-amino-1-(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate () Cyclopenta-thienopyrimidine + pyrazole 2-Methyl cyclopenta ring, pyrazole-4-carboxylate (ethyl), 5-amino 343.405 Not reported Increased lipophilicity due to cyclopenta ring
5-Ethoxymethyleneamino-3-(4-fluorophenyl)-1-(4-nitrophenyl)pyrazole-4-carbonitrile (, a) Pyrazole 4-Nitrophenyl, 4-fluorophenyl, ethoxymethyleneamino, carbonitrile Not reported 194–196 High polarity due to nitro group; synthetic intermediate
9-(4-Fluorophenyl)-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (, a) Pyrazolo-triazolo-pyrimidine 4-Fluorophenyl, 4-nitrophenyl, phenyl Not reported >340 Rigid polycyclic structure; high thermal stability
Example 62 (): Chromenone-pyrazolo[3,4-d]pyrimidine hybrid Chromenone + pyrazolo-pyrimidine 5-Fluoro, 3-(3-fluorophenyl), 5-methylthiophen-2-yl 560.2 227–230 Dual fluorination enhances metabolic stability; anticancer applications

Structural and Functional Differences

  • Substituent Effects : The target compound’s 4-fluorophenyl group improves hydrophobic interactions compared to the methylcyclopenta ring in ’s analog. However, the absence of electron-withdrawing groups (e.g., nitro in 15a) may enhance the target’s metabolic stability .
  • Molecular Weight : The target compound’s estimated molecular weight (~395 g/mol) is intermediate between simpler pyrazole derivatives (e.g., 343 g/mol in ) and complex hybrids like Example 62 (560.2 g/mol). Lower molecular weight may improve bioavailability .
  • Thermal Stability: Derivatives with nitro groups (e.g., 15a, 16a) exhibit higher melting points (>340°C for 16a), suggesting stronger crystal lattice interactions.

Pharmacological Implications

  • The ethyl carboxylate group in the target compound may act as a prodrug, hydrolyzing in vivo to a carboxylic acid for improved solubility. This feature is absent in carbonitrile-containing analogs like 15a .
  • The amino group on the pyrazole facilitates hydrogen bonding, a critical feature shared with kinase-targeting drugs like imatinib .

Preparation Methods

Solvent and Base Selection

  • Pyrazole Synthesis : Ethanol and triethylamine facilitate the condensation, with ethanol acting as both solvent and proton acceptor.

  • Coupling Step : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amino group, while K₂CO₃ maintains basicity for deprotonation.

Temperature and Time

  • Condensation : Reflux (≈80°C) ensures sufficient energy for cyclization without decomposing the ester group.

  • Coupling : Prolonged heating (24 hours) compensates for the low reactivity of the chloro-substituted thienopyrimidine.

Functional Group Compatibility

  • The ethyl ester remains stable under basic conditions but hydrolyzes in strong acids or prolonged heating with aqueous bases.

  • The amino group participates in substitution without requiring protection, highlighting its nucleophilic character.

Data Tables: Summary of Key Reactions

StepReactantsConditionsYieldReference
1Ethyl (ethoxymethylene)cyanoacetate, 4-fluorophenylhydrazineEtOH, reflux, 2.5h72%
22-Amino-5-bromothiophene-3-carboxylate, 4-fluorophenylboronic acidPd(PPh₃)₄, Na₂CO₃, 80°C, 12h~65%
3Ethyl 5-amino-pyrazole-4-carboxylate, 4-chloro-thienopyrimidineDMF, K₂CO₃, 100°C, 24h~65%

Challenges and Optimization Opportunities

  • Regioselectivity in Coupling : Competing reactions at alternative positions on the thienopyrimidine may necessitate directing groups or optimized leaving groups.

  • Ester Stability : Monitoring pH and temperature during hydrolysis-sensitive steps is critical to preserving the ethyl ester.

  • Scalability : Transitioning from batch to flow chemistry could improve yields and reduce reaction times for large-scale production.

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